molecular formula C12H14ClNO B7702157 2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 17133-33-4

2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B7702157
CAS No.: 17133-33-4
M. Wt: 223.70 g/mol
InChI Key: NHXMRVLOGGJBAI-UHFFFAOYSA-N
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Description

2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Properties

IUPAC Name

2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-9-4-2-5-10-6-3-7-14(12(9)10)11(15)8-13/h2,4-5H,3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXMRVLOGGJBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCCN2C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the reaction of 8-methyl-3,4-dihydro-2H-quinoline with chloroacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone can be compared with other similar quinoline derivatives, such as:

The uniqueness of this compound lies in its specific structure, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

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